N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide
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Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of naphthalene derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It also has neuroprotective effects and has been found to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide in lab experiments include its potent biological activities and its relatively easy synthesis. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent in various diseases such as cancer and neurodegenerative disorders. Another direction is to develop more potent analogs of this compound with improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide involves the reaction of 2,5-dimethoxybenzoyl chloride with 2-amino-1,2,3,4-tetrahydronaphthalene in the presence of a base such as triethylamine. The resulting product is then treated with cyanide ion to yield the final compound.
Scientific Research Applications
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities.
properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-7-8-18(25-2)17(11-16)19(23)22-20(13-21)10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHVCRNINYQACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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